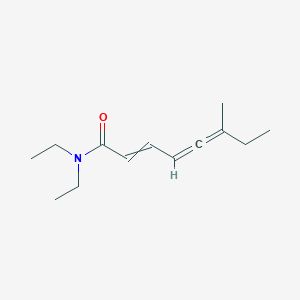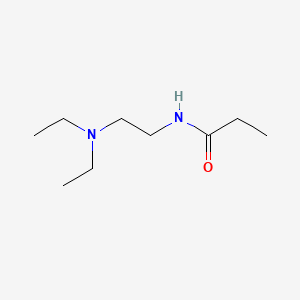
Propanamide, N-(2-(diethylamino)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanamide, N-(2-(diethylamino)ethyl)- is an organic compound belonging to the class of amides It is characterized by the presence of a propanamide group attached to a diethylaminoethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propanamide, N-(2-(diethylamino)ethyl)- can be synthesized through several methods. One common approach involves the reaction of propanoic acid with diethylaminoethylamine in the presence of a dehydrating agent. The reaction typically proceeds under mild conditions, with the formation of the amide bond facilitated by the removal of water.
Industrial Production Methods
In an industrial setting, the production of propanamide, N-(2-(diethylamino)ethyl)- may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate catalysts to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Propanamide, N-(2-(diethylamino)ethyl)- undergoes various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed in the presence of acids or bases, leading to the formation of propanoic acid and diethylaminoethylamine.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amide group can participate in nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide can be used as catalysts.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Various nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products Formed
Hydrolysis: Propanoic acid and diethylaminoethylamine.
Reduction: The corresponding amine.
Substitution: Products depend on the nucleophile used.
Applications De Recherche Scientifique
Propanamide, N-(2-(diethylamino)ethyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving amide bond formation and hydrolysis.
Industry: The compound can be used in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of propanamide, N-(2-(diethylamino)ethyl)- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and engage in dipole-dipole interactions due to the presence of the amide group. These interactions can influence the compound’s reactivity and its ability to participate in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanamide: A simpler amide with a propanamide group.
N-ethylpropanamide: An amide with an ethyl group attached to the nitrogen.
N,N-dimethylpropanamide: An amide with two methyl groups attached to the nitrogen.
Uniqueness
Propanamide, N-(2-(diethylamino)ethyl)- is unique due to the presence of the diethylaminoethyl group, which imparts distinct chemical properties and reactivity compared to simpler amides. This structural feature makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
63224-20-4 |
|---|---|
Formule moléculaire |
C9H20N2O |
Poids moléculaire |
172.27 g/mol |
Nom IUPAC |
N-[2-(diethylamino)ethyl]propanamide |
InChI |
InChI=1S/C9H20N2O/c1-4-9(12)10-7-8-11(5-2)6-3/h4-8H2,1-3H3,(H,10,12) |
Clé InChI |
ZJJAQVISALRGCN-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NCCN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


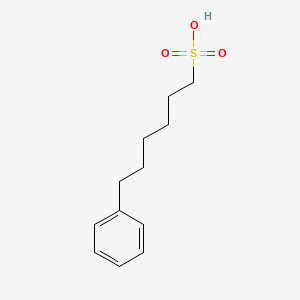
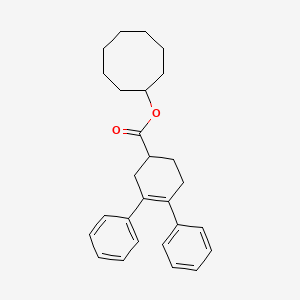
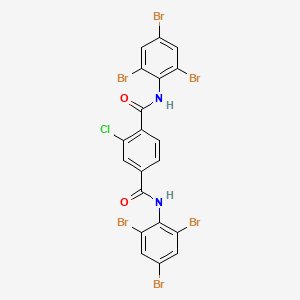
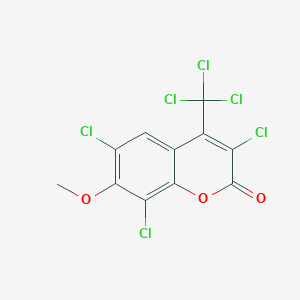
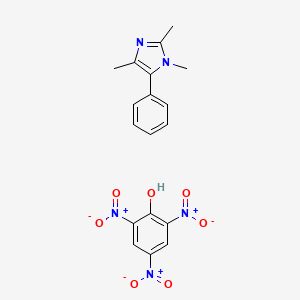
![N-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14515471.png)
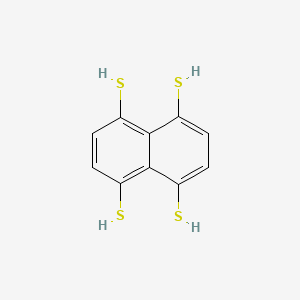
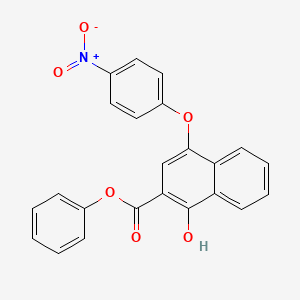
![4-[(4-Methylphenyl)ethynyl]benzonitrile](/img/structure/B14515480.png)
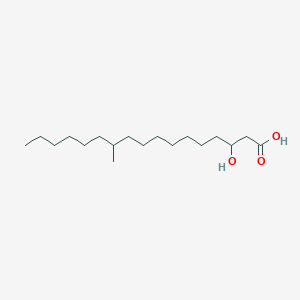
![N''-Methyl-N,N'-bis[(4-methyl-1,3-benzothiazol-2-yl)]guanidine](/img/structure/B14515493.png)
![2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]heptan-3-one](/img/structure/B14515501.png)

